molecular formula C9H8F4O B158631 4-(1,1,2,2-Tetrafluoroethoxy)toluene CAS No. 1737-11-7

4-(1,1,2,2-Tetrafluoroethoxy)toluene

Cat. No. B158631
Key on ui cas rn: 1737-11-7
M. Wt: 208.15 g/mol
InChI Key: VACIXOPZIXUAKS-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

A solution of 4-(1,1,2,2-tetrafluoroethoxy)toluene (6.73 g, 32.3 mmol), N-bromosuccinimide (5.75 g, 32.3 mmol) and 2,2-azobis(isobutyronitrile) (0.2 g) in carbon tetrachloride (30 ml) was heated under reflux for 0.5 hr. After cooling the reaction solution to room temperature, the white precipitate as removed by filtration and the precipitate was washed with diethyl ether. The solvent of the collected filtrate was evaporated under reduced pressure to give a crude product of 4-(1,1,2,2-tetrafluoroethoxy)benzyl bromide as a pale-yellow liquid.
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobis(isobutyronitrile)
Quantity
0.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)[CH:3]([F:5])[F:4].[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]([F:14])([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][Br:15])=[CH:9][CH:8]=1)[CH:3]([F:4])[F:5]

Inputs

Step One
Name
Quantity
6.73 g
Type
reactant
Smiles
FC(C(F)F)(OC1=CC=C(C=C1)C)F
Name
Quantity
5.75 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2-azobis(isobutyronitrile)
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the white precipitate as removed by filtration
WASH
Type
WASH
Details
the precipitate was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent of the collected filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C(F)F)(OC1=CC=C(CBr)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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